2',6'-Dichloro-3'-(difluoromethoxy)phenacyl chloride
Overview
Description
2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride is a versatile chemical compound known for its unique properties. It is widely used in scientific research, particularly in drug synthesis, organic chemistry, and material sciences. The compound’s molecular formula is C9H5Cl3F2O2, and it has a molecular weight of 289.5 g/mol.
Preparation Methods
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride exerts its effects involves the interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride can be compared with other similar compounds such as:
2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl chloride: Similar in structure but differs in the position of the chlorine atoms.
2’,6’-Dichloro-3’-(trifluoromethyl)phenacyl chloride: Contains a trifluoromethyl group instead of a difluoromethoxy group.
The uniqueness of 2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride lies in its specific substitution pattern and the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-chloro-1-[2,6-dichloro-3-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-5(15)7-4(11)1-2-6(8(7)12)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBFXSIRDONDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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